molecular formula C36H35N5O6 B609886 PE 154 CAS No. 1192750-33-6

PE 154

Cat. No. B609886
CAS RN: 1192750-33-6
M. Wt: 633.705
InChI Key: UYUDDVCVNXNAOT-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE 154 is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM respectively . It is commonly used to label β-amyloid plaques in histochemical analysis .


Molecular Structure Analysis

The molecular formula of PE 154 is C35H35N5O4 . Its molecular weight is 589.68 .


Physical And Chemical Properties Analysis

PE 154 is a white to light brown powder . It is soluble in DMSO to the extent of 10 mg/mL when warmed .

Scientific Research Applications

Neurological Research: Alzheimer’s Disease

PE 154 is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 280 pM and 16 nM respectively . This compound is particularly significant in neurological research, especially for Alzheimer’s disease, as it targets and labels β-amyloid plaques in histochemical analysis . The ability to stain Aβ plaques without cross-reacting with phospho-tau makes PE 154 a valuable tool for studying the pathology of Alzheimer’s and potentially for the development of diagnostic techniques.

Biomedical Imaging

In the field of biomedical imaging, PE 154’s fluorescent properties are utilized to visualize specific structures within biological tissues. Its high affinity for β-amyloid plaques allows researchers to label these structures in both rodent and human tissue samples, facilitating the study of disease progression and the efficacy of therapeutic interventions .

Enzyme Inhibition Studies

PE 154 serves as an inhibitor for both AChE and BChE, enzymes that are known to associate with β-amyloid plaques. The study of PE 154’s inhibitory effects contributes to a deeper understanding of cholinergic mechanisms in the brain and their relationship with neurodegenerative diseases .

Pharmacological Research

The compound’s inhibitory action on key enzymes makes it a subject of interest in pharmacological research. By examining the interaction between PE 154 and these enzymes, scientists can explore new therapeutic strategies for conditions associated with enzyme dysfunction .

Chemical Biology

In chemical biology, PE 154 is used to investigate the molecular interactions and functions of cholinesterases. Its role as a fluorescent inhibitor helps in mapping the active sites and understanding the substrate specificity of these enzymes .

Material Science: Flame Retardancy

Although not directly related to the compound PE 154, research on polyethylene composites, which may be abbreviated similarly, focuses on enhancing flame retardancy. This involves studying the incorporation of various additives to improve the material’s resistance to fire, which is crucial for safety in numerous applications .

Environmental Testing

The wide temperature control range of equipment like the MIR-154 Cooled Incubator, which could be associated with the term “PE 154” in a different context, allows for environmental tests that require precise temperature regulation. This is essential for experiments in environmental studies and testing .

Analytical Chemistry

PE 154’s properties make it a candidate for use in analytical chemistry, where its fluorescence can be a marker for specific reactions or processes. This can aid in the development of new assays and diagnostic tools .

Safety And Hazards

PE 154 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKDYQUBLFFWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[7-(Diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide

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